Trapidil

概要

説明

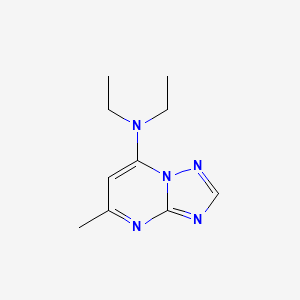

トラピジルは、化学式C10H15N5 を持つ低分子化合物です。 当初は血管拡張薬および抗血小板薬として開発され、虚血性冠状動脈心臓病、肝疾患、腎疾患の患者さんの治療に使用されてきました 。 トラピジルは、血小板由来成長因子のアンタゴニストとして作用し、血小板凝集を阻止し、血管拡張を促進するのに役立ちます .

製法

トラピジルの製法には、いくつかのステップが含まれます。

環化: アミノグアニジン重炭酸塩をギ酸と氷酢酸と反応させて、アミノトリアゾールを生成します。

縮合: アミノトリアゾールを次に酢酸エチルと反応させて、ヒドロキシルゾールを生成します。

クロロ置換: ヒドロキシルゾールをジクロロエタン中でオキシ塩化リンと反応させて、クロロゾールを生成します。

アミン置換: クロロゾールをジエチルアミンと反応させて、アミンゾールを生成します。

粗抽出: アミンゾールをガソリンを使用して抽出し、粗トラピジルを得ます。

精製、結晶化、遠心分離、乾燥: 粗トラピジルを精製、結晶化、遠心分離、乾燥して、最終製品を得ます.

準備方法

The preparation of trapidil involves several steps:

Cyclization: Aminoguanidine bicarbonate is reacted with formic acid and glacial acetic acid to form amino-triazole.

Condensation: The amino-triazole is then reacted with ethyl acetoacetate to form hydroxyl-zole.

Chloro Substitution: Hydroxyl-zole is reacted with phosphorus oxychloride in dichloroethane to form chloro-zole.

Amine Substitution: Chloro-zole is reacted with diethylamine to form amine-zole.

Crude Extraction: The amine-zole is extracted using gasoline to obtain crude this compound.

Refining, Crystallization, Centrifugation, and Drying: The crude this compound is refined, crystallized, centrifuged, and dried to obtain the final product.

化学反応の分析

トラピジルは、以下を含むさまざまな化学反応を受けます。

酸化: トラピジルは特定の条件下で酸化され、異なる酸化生成物を生成します。

還元: 還元反応は、トラピジルの官能基を変え、その化学的性質を変える可能性があります。

科学研究における用途

トラピジルは、さまざまな科学研究に幅広く用いられています。

化学: トラピジルは、さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: トラピジルは、血小板凝集を阻害し、血管拡張を促進する能力など、細胞プロセスへの影響について研究されてきました.

医学: トラピジルは、安定狭心症の治療に使用され、右心不全患者の心臓状態と酸化還元バランスを改善する可能性について調査されています.

科学的研究の応用

Pharmacological Properties of Trapidil

This compound exhibits multiple pharmacological actions, primarily as a vasodilator and an anti-platelet agent. Its mechanism of action includes:

- Vasodilation : this compound acts through competitive inhibition of phosphodiesterases, enhancing intracellular cyclic adenosine monophosphate levels, leading to vasodilation.

- Anti-platelet Effects : It inhibits platelet aggregation by increasing prostaglandin synthesis and reducing thromboxane levels, which are crucial for platelet activation .

- Inhibition of Vascular Smooth Muscle Proliferation : this compound has been shown to inhibit the effects of platelet-derived growth factor on vascular smooth muscle cells, thus preventing neointimal hyperplasia .

2.1. Anti-Restenotic Agent

This compound has been studied extensively for its potential to prevent restenosis following percutaneous coronary interventions. Clinical trials have demonstrated that:

- In a randomized trial comparing this compound to aspirin after stent implantation, the group receiving this compound showed a reduction in restenosis rates (20% vs. 44.1%, p < 0.05) .

- Another study indicated that combining this compound with aspirin resulted in lower binary restenosis rates compared to a control group receiving dipyridamole .

2.2. Drug-Eluting Stents

The incorporation of this compound into drug-eluting stents has garnered attention due to its unique properties:

- The sustained release of this compound from stents can provide localized therapy at the site of vascular injury, potentially reducing the need for prolonged dual anti-platelet therapy .

- Animal studies have shown that this compound effectively reduces neointimal hyperplasia in various models of vascular injury, reinforcing its potential role in stent technology .

3.1. Animal Studies

Numerous animal studies have validated the efficacy of this compound:

- In ischemic heart models, this compound reduced ischemic changes and improved serum high-density lipoprotein levels while inhibiting thromboxane A2 effects .

- Studies involving balloon injury models in rats demonstrated significant reductions in smooth muscle cell proliferation and neointimal hyperplasia without compromising endothelial regrowth .

3.2. Human Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its clinical use:

- Following oral administration, this compound shows high bioavailability with a relatively short half-life (approximately 2.4 hours) and minimal hepatic excretion . This pharmacokinetic profile supports its use in acute settings where rapid action is required.

Summary of Applications

作用機序

トラピジルは、環状アデノシン一リン酸(cAMP)ホスホジエステラーゼ酵素を阻害することで効果を発揮します。この阻害によりcAMPレベルが上昇し、アデノシンによる血小板の阻害が促進されます。血小板活性化の減少は、トラピジルで観察されるトロンボキサンA2生成の減少の原因となる可能性があります。さらに、cAMPの増加はタンパク質キナーゼAを活性化し、これは心臓のL型カルシウムチャネルを活性化し、脱分極の増加と正の変力効果をもたらします。 トラピジルはまた、ミトゲン活性化プロテインキナーゼ(MAPK)の活性化因子であるRaf-1を不活性化し、MAPKの活性化を減らし、血小板由来成長因子が受容体に結合することによる有糸分裂を阻止します .

類似化合物との比較

トラピジルは、血管拡張薬と抗血小板薬の両方としての二重作用においてユニークです。類似の化合物には以下が含まれます。

ジピリダモール: ホスホジエステラーゼを阻害し、cAMPレベルを上昇させる別の抗血小板薬。

チクロピジン: アデノシン二リン酸(ADP)誘発性血小板凝集を阻害する抗血小板薬。

クロピドグレル: ADP誘発性血小板凝集を阻害する広く使用されている抗血小板薬。

トラピジルのユニークな作用機序と血小板由来成長因子を阻害する能力は、これらの他の化合物とは異なります。

生物活性

Trapidil, a triazolopyrimidine compound, is primarily recognized for its role as a platelet-derived growth factor (PDGF) antagonist. Its biological activity extends to various therapeutic applications, including the treatment of cardiovascular diseases and certain types of tumors, particularly meningiomas. This article explores the diverse biological activities of this compound, supported by recent research findings and clinical studies.

This compound's primary mechanism involves antagonizing PDGF signaling pathways, which play a crucial role in cell proliferation and survival. By inhibiting PDGF receptors, this compound reduces the mitogenic stimulation that contributes to pathologies such as restenosis after angioplasty and tumor growth in meningiomas.

Inhibition of Meningioma Cell Proliferation

Recent studies have demonstrated that this compound significantly inhibits the proliferation of human meningioma cells in vitro. The antiproliferative effect is dose-dependent, with maximum inhibition observed at concentrations around 100 µg/ml. This effect was noted even in the presence of autocrine growth factors secreted by meningioma cells, suggesting that this compound can effectively block both endogenous and exogenous mitogenic stimuli .

Key Findings:

- Inhibition Rates: this compound reduced cell growth by 16% to 54% compared to control samples.

- DNA Synthesis: It inhibited basal DNA synthesis as well as DNA synthesis stimulated by epidermal growth factor (EGF) .

Cardiovascular Applications

This compound has been extensively studied for its effects on restenosis following percutaneous coronary intervention (PCI). Several randomized clinical trials have reported that oral administration of this compound significantly reduces the rates of restenosis compared to standard treatments like aspirin.

Clinical Studies Overview

| Study Name | Treatment Groups | Restenosis Rate (%) | p-value |

|---|---|---|---|

| STARC | This compound 100 mg TID vs. Aspirin | 24.2 (this compound) vs. 39.7 (Aspirin) | <0.01 |

| Nishikawa et al. | This compound 300 mg TID vs. Dipyridamole | 20 vs. 38 | <0.05 |

| Okamoto et al. | This compound 200 mg vs. Placebo | 20 vs. 44.1 | <0.05 |

These studies collectively indicate a consistent trend where this compound treatment results in lower rates of restenosis compared to control groups .

Osteogenic Effects

In addition to its roles in oncology and cardiology, this compound has shown potential in promoting osteogenesis by inhibiting PDGF signaling pathways that normally suppress bone formation. Studies using rat calvarial defect models demonstrated that this compound significantly enhances bone regeneration and osteogenic differentiation of osteoblast precursors.

Mechanistic Insights:

- Signaling Pathways: this compound promotes phosphorylation of Smad1/5/9 and activates MAPK pathways, leading to increased expression of Runx2, a key transcription factor for osteogenesis.

- Synergistic Effects: It has been shown to work synergistically with bone morphogenetic protein (BMP) signaling to enhance osteogenic outcomes .

特性

IUPAC Name |

N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNOZLZNQMLSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC2=NC=NN12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045416 | |

| Record name | Trapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14745540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Trapidil is thought to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes. The resultant increase in cAMP potentiates the inhibition of platelets by adenosine. The reduction in platelet activation is likely responsible for the decrease in thromboxane A2 generation seen with trapidil. The increase in cAMP is also likely responsible for the vasdilatory action of trapidil. The increase in protein kinase A activity due to increased cAMP activated L-type calcium channels in the heart leading to increased depolarization and a positive inotropic effect. Lastly, PKA inactivates Raf-1, an activator of mitogen activated protein kinase (MAPK), which leads to a reduction in MAPK activation. This reduction in MAPK prevents mitogenesis due to PDGF binding to PDGF receptors. | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15421-84-8 | |

| Record name | Trapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15421-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trapidil [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trapidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。